molecular formula C27H25NO5 B3439816 N-(2-benzoyl-1-benzofuran-3-yl)-2-(3,4-diethoxyphenyl)acetamide

N-(2-benzoyl-1-benzofuran-3-yl)-2-(3,4-diethoxyphenyl)acetamide

Cat. No. B3439816
M. Wt: 443.5 g/mol
InChI Key: NBHIGUFXLWJDBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-benzoyl-1-benzofuran-3-yl)-2-(3,4-diethoxyphenyl)acetamide, commonly known as BBFA, is a synthetic compound that has been widely studied for its potential therapeutic applications. BBFA belongs to the class of benzofuran derivatives and has shown promising results in various scientific research studies.

Mechanism of Action

The mechanism of action of BBFA is not fully understood, but it is believed to act through various pathways. BBFA has been reported to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression. It has also been shown to activate the AMPK pathway, which plays a crucial role in cellular energy homeostasis. BBFA has been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
BBFA has been shown to have various biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. BBFA has also been shown to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression. BBFA has been reported to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to protect against oxidative stress-induced damage in neuronal cells.

Advantages and Limitations for Lab Experiments

BBFA has several advantages for lab experiments. It is a synthetic compound, which allows for easy modification of its chemical structure. BBFA has been reported to have low toxicity, which makes it suitable for in vitro and in vivo studies. It is also stable under various environmental conditions, which makes it suitable for long-term storage. However, BBFA has some limitations for lab experiments. It is a relatively new compound, and its full potential is not yet fully understood. The synthesis of BBFA is a complex process, which requires specialized equipment and expertise.

Future Directions

For BBFA research include the identification of its molecular targets, the development of more efficient synthesis methods, and the evaluation of its efficacy in various animal models. BBFA has shown potential for the treatment of cancer, inflammation, and neurodegenerative diseases, and further research is needed to fully understand its mechanism of action and potential clinical applications.
Conclusion:
BBFA is a synthetic compound that has shown promising results in various scientific research studies. It has potential therapeutic applications in the treatment of cancer, inflammation, and neurodegenerative diseases. BBFA has been shown to have low toxicity and is stable under various environmental conditions, which makes it suitable for in vitro and in vivo studies. However, further research is needed to fully understand its mechanism of action and potential clinical applications. BBFA has the potential to be a valuable therapeutic agent, and its continued study may lead to the development of new treatments for various diseases.

Scientific Research Applications

BBFA has been studied for its potential therapeutic applications in various scientific research studies. It has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases. BBFA has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. BBFA has been studied for its potential neuroprotective effects, and it has been shown to protect against oxidative stress-induced damage in neuronal cells.

properties

IUPAC Name

N-(2-benzoyl-1-benzofuran-3-yl)-2-(3,4-diethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO5/c1-3-31-22-15-14-18(16-23(22)32-4-2)17-24(29)28-25-20-12-8-9-13-21(20)33-27(25)26(30)19-10-6-5-7-11-19/h5-16H,3-4,17H2,1-2H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBHIGUFXLWJDBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=CC=C4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-benzoyl-1-benzofuran-3-yl)-2-(3,4-diethoxyphenyl)acetamide

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